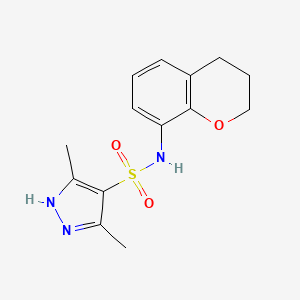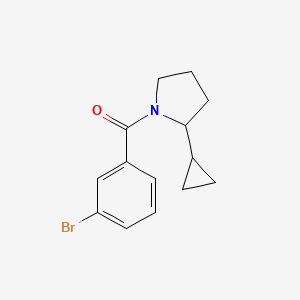
1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indazole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is used in scientific research to study the endocannabinoid system and its effects on the body.
作用機序
1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indazole-3-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. When it binds to these receptors, it activates a signaling cascade that results in various physiological effects. CB1 receptors are primarily found in the brain and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in the immune system and are involved in inflammation and immune function.
Biochemical and Physiological Effects
1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase appetite, reduce pain sensation, and induce relaxation and euphoria. It has also been shown to have anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indazole-3-carboxamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors and has a well-defined mechanism of action. It is also relatively easy to synthesize and has a long shelf life. However, there are also several limitations to its use. 1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indazole-3-carboxamide is highly lipophilic and can accumulate in fatty tissues, which can complicate its pharmacokinetics. It is also a Schedule I controlled substance in many countries, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research on 1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indazole-3-carboxamide and other synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids with improved pharmacokinetics and reduced toxicity. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and behavior. Finally, there is a need for more research on the therapeutic potential of synthetic cannabinoids for various medical conditions.
合成法
The synthesis of 1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indazole-3-carboxamide involves the reaction of the indole-3-carboxylic acid with 4-methylpentan-2-one to form the corresponding ketone. The ketone is then reduced to the alcohol using sodium borohydride, followed by the reaction with tetrahydro-2H-pyran-4-ylmethylamine and 1-chloro-3-methylbutane to form the final product.
科学的研究の応用
1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indazole-3-carboxamide is widely used in scientific research to study the endocannabinoid system and its effects on the body. It is used to investigate the role of the cannabinoid receptors in various physiological processes, including pain sensation, appetite regulation, and immune function. 1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indazole-3-carboxamide is also used to study the effects of synthetic cannabinoids on the brain and behavior.
特性
IUPAC Name |
1-methyl-N-(oxan-4-ylmethyl)indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-18-13-5-3-2-4-12(13)14(17-18)15(19)16-10-11-6-8-20-9-7-11/h2-5,11H,6-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUDTVNCZIOQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-N-[(oxan-4-YL)methyl]-1H-indazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)
![4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639320.png)


![N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B6639343.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6639347.png)